

Ethambutol-d10: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethambutol-d10

Cat. No.: B12069733

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Introduction

Ethambutol is a cornerstone antibiotic in the treatment of tuberculosis, acting as a bacteriostatic agent against actively growing mycobacteria.[1][2][3] Its mechanism of action involves the inhibition of arabinosyl transferases, essential enzymes for the synthesis of the mycobacterial cell wall.[1][2][3][4] This disruption of arabinogalactan synthesis leads to increased cell wall permeability and ultimately inhibits bacterial growth.[1][2] **Ethambutol-d10**, a deuterated analog of ethambutol, serves as a valuable tool in pharmacokinetic and metabolic studies, offering a stable isotopic label for tracing and quantification.[1][5] Deuteration can potentially influence the metabolic profile of drugs, making a thorough understanding of the physical and chemical characteristics of **Ethambutol-d10** crucial for its application in research and development.[1][5]

This technical guide provides an in-depth overview of the known physical and chemical properties of **Ethambutol-d10**, alongside detailed experimental protocols for their determination.

Physical and Chemical Characteristics

Quantitative data for **Ethambutol-d10** is not readily available in public literature. The information presented below is for non-deuterated Ethambutol and its dihydrochloride salt, which can serve as a close approximation. It is important to note that deuteration can slightly alter physical properties such as melting point and density.

Table 1: Physical Properties of Ethambutol and Ethambutol Dihydrochloride

Property	Ethambutol	Ethambutol Dihydrochloride	Ethambutol-d10
Molecular Formula	C ₁₀ H ₂₄ N ₂ O ₂	C ₁₀ H ₂₄ N ₂ O ₂ ·2HCl	C ₁₀ H ₁₄ D ₁₀ N ₂ O ₂
Molecular Weight	204.31 g/mol [6][7][8]	277.23 g/mol [8][9]	214.37 g/mol [5]
Melting Point	87.5-88.8 °C[7]	198.5-200.3 °C[7][8]	Not available
Solubility	Sparingly soluble in water; Soluble in chloroform and methylene chloride[8]	Very soluble in water; Sparingly soluble in ethanol[7][8][9]	Not available
Appearance	White crystalline powder[6]	White crystalline powder[7][9]	Not available

Table 2: Chemical Properties of Ethambutol

Property	Value
pKa ₁	6.3 - 6.6
pKa ₂	9.5
LogP	-0.1 to 0.4
Chemical Stability	Stable in light and heat but is hygroscopic. An aqueous solution of 0.5% ethambutol is reported to be stable for one year at 3-7°C.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Ethambutol-d10** are provided below. These are generalized protocols that can be adapted for the specific compound.

Determination of Melting Point

The capillary melting point method is a standard technique to determine the melting point of a crystalline solid.

- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - A small, dry sample of **Ethambutol-d10** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

- Apparatus: Sealed flasks, constant temperature shaker bath, analytical balance, filtration device (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
 - An excess amount of **Ethambutol-d10** is added to a known volume of water in a sealed flask.

- The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
- The concentration of **Ethambutol-d10** in the filtrate is determined using a validated analytical method, such as HPLC-UV. A standard curve of known concentrations is used for accurate quantification.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance.

- Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.
- Procedure:
 - A known concentration of **Ethambutol-d10** is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa values are determined from the inflection points of the titration curve. The pH at the half-equivalence point corresponds to the pKa.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

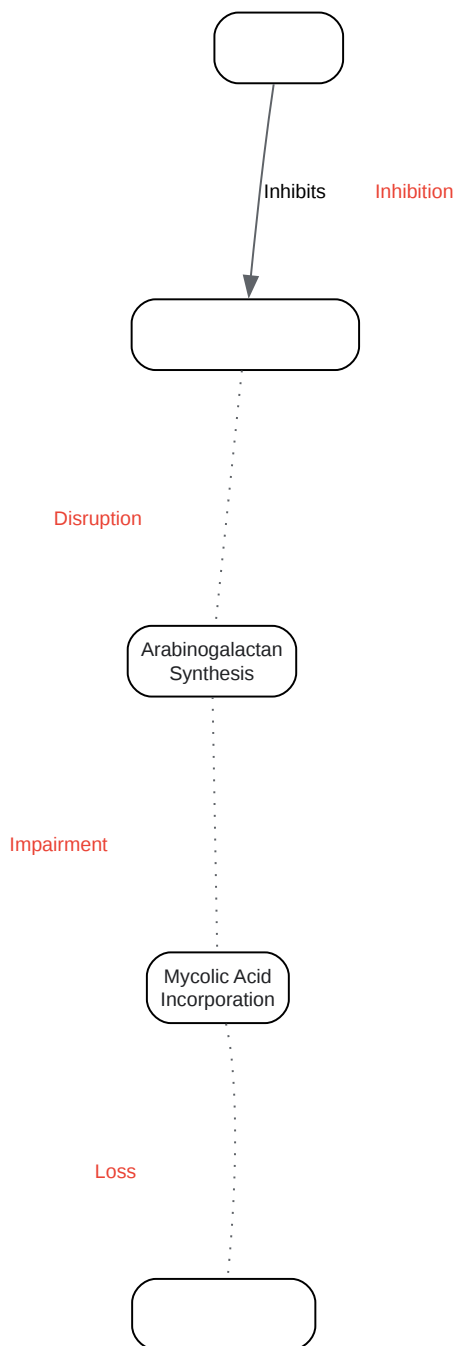
- Apparatus: Separatory funnels, mechanical shaker, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
 - n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
 - A known amount of **Ethambutol-d10** is dissolved in one of the phases (typically the one in which it is more soluble).
 - Equal volumes of the n-octanol and water phases are added to a separatory funnel containing the dissolved compound.
 - The funnel is shaken for a set period to allow for partitioning between the two phases, and then centrifuged to ensure complete phase separation.
 - The concentration of **Ethambutol-d10** in each phase is determined using a validated analytical method.
 - The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Mechanism of Action of Ethambutol

The following diagram illustrates the key steps in the mechanism of action of Ethambutol.

Mechanism of Action of Ethambutol

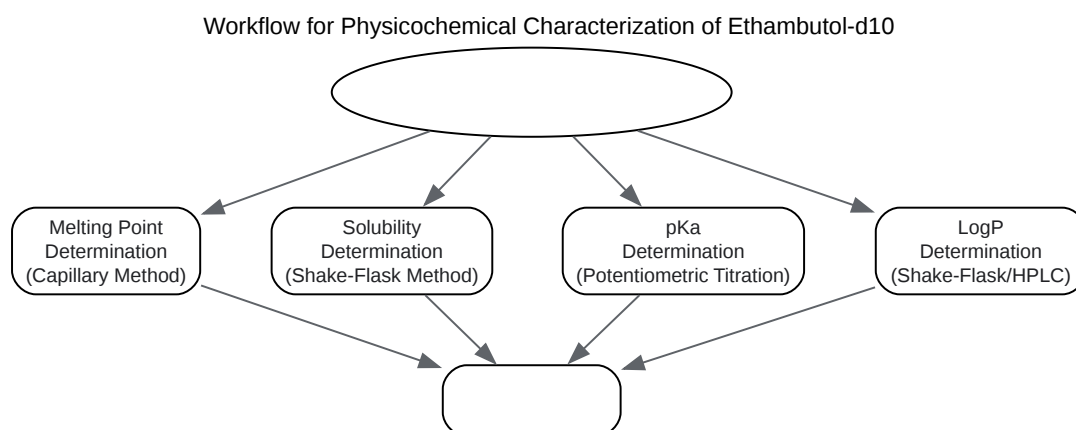


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Caption: Diagram illustrating the inhibitory effect of Ethambutol on the mycobacterial cell wall synthesis pathway.

Experimental Workflow for Physicochemical Characterization

The logical flow for determining the key physical and chemical properties of **Ethambutol-d10** is outlined below.



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Caption: A flowchart depicting the experimental process for characterizing the physicochemical properties of **Ethambutol-d10**.

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- To cite this document: BenchChem. [Ethambutol-d10: A Comprehensive Technical Guide to its Physical and Chemical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12069733#physical-and-chemical-characteristics-of-ethambutol-d10]

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